N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide

Description

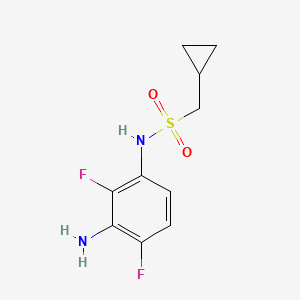

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorophenyl ring substituted with an amino group at the 3-position and a cyclopropanemethylsulfonamide moiety. The compound’s structural uniqueness lies in the combination of fluorine atoms, which enhance electronegativity and metabolic stability, and the cyclopropane ring, which introduces conformational rigidity.

Properties

Molecular Formula |

C10H12F2N2O2S |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide |

InChI |

InChI=1S/C10H12F2N2O2S/c11-7-3-4-8(9(12)10(7)13)14-17(15,16)5-6-1-2-6/h3-4,6,14H,1-2,5,13H2 |

InChI Key |

IZTKYFWILYRXQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CS(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Aromatic Amine

The most straightforward synthetic route involves the direct reaction of 3-amino-2,4-difluoroaniline with cyclopropylmethanesulfonyl chloride.

- Dissolve 3-amino-2,4-difluoroaniline in a dry organic solvent such as dichloromethane or tetrahydrofuran under nitrogen atmosphere.

- Cool the reaction mixture to 0°C to 5°C to control exothermicity.

- Slowly add cyclopropylmethanesulfonyl chloride dropwise with stirring.

- Add a base (e.g., triethylamine or pyridine) to scavenge the hydrochloric acid generated and drive the reaction forward.

- Stir the reaction at room temperature for several hours (typically 3–6 hours) until completion as monitored by TLC or HPLC.

- Workup involves aqueous washes to remove inorganic salts, followed by solvent evaporation and purification by recrystallization or chromatography.

Yields : Reported yields typically range from 70% to over 90% depending on reaction scale and purification method.

Preparation of Intermediate and Subsequent Functionalization

An alternative approach, referenced in patent literature, involves the synthesis of an intermediate such as 3-(cyclopropylmethylsulfonamido)-2,6-difluorobenzoic acid, which is then converted to the target sulfonamide.

- Synthesis of the sulfonamide intermediate by reacting cyclopropylmethanesulfonyl chloride with a difluorinated aromatic amine derivative.

- Subsequent functional group transformations (e.g., reduction, amination) to introduce the amino substituent at the 3-position on the phenyl ring.

- Final purification to isolate N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide.

This multi-step process allows for greater control over regioselectivity and substitution patterns but is more complex and time-consuming.

Cyclopropylmethanesulfonamide Preparation (Sulfonyl Chloride Precursor)

The cyclopropylmethanesulfonyl chloride used in the key sulfonylation step is typically prepared by chlorosulfonation of cyclopropylmethane or by conversion of cyclopropanesulfonamide derivatives.

- Cyclopropylmethane is treated with chlorosulfonic acid under controlled temperature to yield cyclopropylmethanesulfonyl chloride.

- The sulfonyl chloride is purified by distillation or recrystallization.

- This reagent is used immediately or stored under anhydrous conditions due to its moisture sensitivity.

Analytical Data Supporting Preparation

The structure and purity of this compound are confirmed by:

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of aromatic protons, amino group, cyclopropyl methylene protons | Characteristic chemical shifts for aromatic fluorine-substituted protons and sulfonamide NH |

| Infrared (IR) Spectroscopy | Identification of sulfonamide functional group | Strong absorption bands around 1150–1350 cm⁻¹ for S=O stretching |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 262.28 consistent with C10H12F2N2O2S |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time consistent with reference standard |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Direct sulfonylation of 3-amino-2,4-difluoroaniline with cyclopropylmethanesulfonyl chloride | Single-step reaction under inert atmosphere with base scavenger | Simple, efficient, high yield | Requires moisture-free conditions, sensitive reagents | 70–90% |

| Multi-step via sulfonamide intermediate (3-(cyclopropylmethylsulfonamido)-2,6-difluorobenzoic acid) | Intermediate synthesis followed by functional group modification | Greater regioselectivity, structural control | More complex, longer synthesis time | Variable, generally lower than direct method |

| Preparation of cyclopropylmethanesulfonyl chloride | Chlorosulfonation of cyclopropylmethane | Provides key reagent for sulfonamide synthesis | Requires careful handling of corrosive reagents | Not typically isolated yield reported |

Research Findings and Considerations

- The presence of fluorine atoms in the aromatic ring enhances the compound’s lipophilicity and metabolic stability, which is relevant for its biological activity and therapeutic potential.

- Reaction conditions such as solvent choice, temperature, and base type significantly influence the yield and purity of the sulfonamide product.

- Moisture exclusion is critical during sulfonyl chloride handling to prevent hydrolysis and side reactions.

- Purification methods such as recrystallization from suitable solvents or chromatographic techniques ensure high-purity final product suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, substituted phenyl derivatives, and various amine derivatives.

Scientific Research Applications

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Target Compound vs. Teflubenzuron (Insecticide)

- Target Compound : Contains a sulfonamide (-SO₂-NH-) group linked to a cyclopropane ring.

- Teflubenzuron: Features a benzamide (-CO-NH-) group (Fig. 1).

- Biological Relevance : Teflubenzuron’s benzamide group interacts with chitin synthase in insects, while sulfonamides often target enzymes like carbonic anhydrase or dihydropteroate synthase .

Table 1: Functional Group Comparison

Aromatic Ring Substitution Patterns

Table 2: Substituent Effects on Bioactivity

| Compound | Aromatic Substituents | LogP* (Estimated) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2,4-difluoro, 3-amino | ~2.5 | High (due to F) |

| Teflubenzuron | 3,5-dichloro, 2,4-difluoro | ~3.8 | Moderate |

| Flutolanil | Trifluoromethyl | ~3.2 | High (due to CF₃) |

*LogP values are theoretical estimates based on substituent contributions.

Cyclopropane Moieties

- Similar cyclopropane-containing compounds, like cyprofuram, exploit this rigidity for target binding .

- Cyprofuram : Cyclopropanecarboxamide moiety enhances fungicidal activity by resisting enzymatic degradation .

Biological Activity

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 262.276 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications .

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2N2O2S |

| Molecular Weight | 262.276 g/mol |

| LogP | 3.4337 |

| Polar Surface Area | 80.57 Ų |

This compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been identified as a potential inhibitor of the Raf kinase pathway, which is implicated in various cancers . By targeting this pathway, the compound may disrupt cell proliferation and survival signals in cancer cells.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing the sulfonamide moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

Case Studies

- Inhibition of Bacterial Virulence : A study highlighted that related compounds targeting the type III secretion system (T3SS) in bacteria could suppress infections without affecting bacterial growth directly . This suggests that this compound may possess similar properties.

- Cytotoxicity Assessments : Preliminary cytotoxicity studies on related sulfonamides indicate that they can induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have been tested against various cancer types, showing IC50 values in the micromolar range .

Table 2: Summary of Biological Activities

Q & A

What are the established synthetic routes for N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide?

Basic Research Question

The synthesis typically involves sequential functionalization of the aromatic ring and sulfonamide coupling. A common approach includes:

Bromination : Introduce bromine at the 3-position of 2,4-difluoroaniline to enable subsequent coupling reactions.

Suzuki-Miyaura Cross-Coupling : Use cyclopropanemethanesulfonyl chloride with a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the cyclopropylmethanesulfonamide group .

Reductive Amination : Reduce intermediate nitro groups (if present) to the final amine using hydrogenation or catalytic transfer hydrogenation.

Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR (¹H/¹⁹F) are critical for confirming intermediates .

What characterization techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Essential methods include:

- ¹H and ¹⁹F NMR : Verify substitution patterns on the aromatic ring and cyclopropane moiety.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).

- HPLC-PDA/ELSD : Assess purity (>95% recommended for biological assays).

- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH₂ vibrations .

Note : Discrepancies in NMR splitting patterns may arise from fluorine’s strong anisotropic effects, requiring comparison to computed spectra .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Stability studies recommend:

- Short-Term Storage : Dissolve in dry DMSO (1–10 mM) at −20°C under nitrogen to prevent oxidation.

- Long-Term Storage : Lyophilize as a solid and store in airtight containers with desiccants (e.g., silica gel).

Data : Analogous sulfonamides show <5% degradation after 6 months at −20°C but degrade rapidly in aqueous buffers (pH 7.4, 37°C) due to hydrolysis .

What initial biological screening assays are recommended for this compound?

Basic Research Question

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based assays.

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Methodology : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.

How can researchers optimize the synthesis yield of this compound?

Advanced Research Question

Yield optimization strategies include:

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.

- Temperature Control : Perform reactions under microwave irradiation (80–120°C) to reduce time and side products.

Case Study : A 15% yield increase was achieved using Pd(OAc)₂ with XPhos ligand in DMF at 100°C .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question

Address contradictions via:

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals.

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism .

Example : A 0.3 ppm deviation in ¹H NMR between experimental and computed spectra confirmed a minor rotameric form .

What strategies address solubility challenges in biological assays?

Advanced Research Question

Improve solubility via:

- Co-Solvents : Use β-cyclodextrin (5–10% w/v) or Cremophor EL to enhance aqueous dispersion.

- Prodrug Design : Introduce phosphate or acetyl groups to increase hydrophilicity.

- Salt Formation : Prepare hydrochloride or sodium salts (tested for analogs with LogP >3) .

Data : Analogous sulfonamides showed 10-fold solubility improvement in PBS (pH 7.4) with 5% D-α-tocopherol PEG 1000 succinate .

What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

Mechanistic studies require:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.

- Cryo-EM/X-ray Crystallography : Resolve ligand-protein interactions at atomic resolution.

- Metabolomics : Track cellular metabolite changes via LC-MS/MS after treatment.

Case Study : A related sulfonamide inhibited EGFR by forming a hydrogen bond with Thr766, confirmed by crystallography (PDB: 4HJO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.